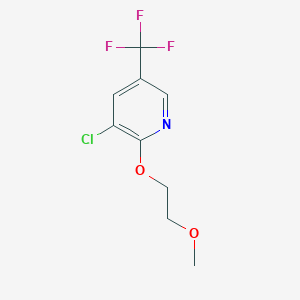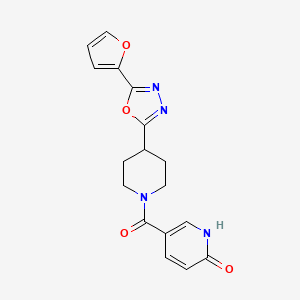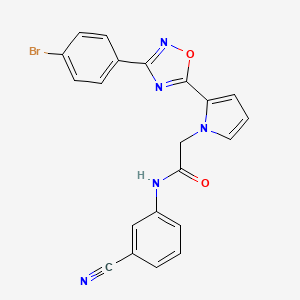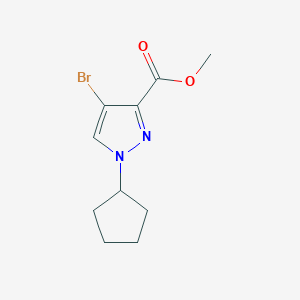
3-Chloro-5-(trifluoromethyl)-2-pyridinyl 2-methoxyethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Chloro-5-(trifluoromethyl)-2-pyridinyl 2-methoxyethyl ether” is a chemical compound with the molecular formula C9H10ClF3N2O . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives, such as “3-Chloro-5-(trifluoromethyl)-2-pyridinyl 2-methoxyethyl ether”, is a significant area of research. The major use of TFMP derivatives is in the protection of crops from pests . The synthesis of these compounds often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis .Molecular Structure Analysis
The molecular structure of “3-Chloro-5-(trifluoromethyl)-2-pyridinyl 2-methoxyethyl ether” is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a methoxyethyl ether group . The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving “3-Chloro-5-(trifluoromethyl)-2-pyridinyl 2-methoxyethyl ether” and similar compounds often involve transformations of the boron moiety in organoboron compounds. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-5-(trifluoromethyl)-2-pyridinyl 2-methoxyethyl ether” are influenced by its molecular structure. The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity and properties of the molecule .作用機序
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines (tfmp), have been used in the agrochemical and pharmaceutical industries . The specific targets can vary depending on the specific derivative and its intended use .
Mode of Action
Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may interact with a metal catalyst to form new carbon-carbon bonds . The exact interactions would depend on the specific targets and the environmental conditions.
Biochemical Pathways
Compounds with similar structures have been used in various applications, suggesting they may interact with multiple pathways . The downstream effects would depend on the specific targets and the nature of the interaction.
Result of Action
Similar compounds have been used in the agrochemical and pharmaceutical industries, suggesting they may have significant biological effects .
将来の方向性
The future directions in the research and application of “3-Chloro-5-(trifluoromethyl)-2-pyridinyl 2-methoxyethyl ether” and similar compounds could involve the discovery of novel applications in the agrochemical and pharmaceutical industries. The development of new synthesis methods and the exploration of new chemical transformations could also be areas of future research .
特性
IUPAC Name |
3-chloro-2-(2-methoxyethoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO2/c1-15-2-3-16-8-7(10)4-6(5-14-8)9(11,12)13/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGMHRKAWODATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2924858.png)
![2-Chloro-1-(6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)propan-1-one](/img/structure/B2924859.png)

![N-(3,5-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2924861.png)

![Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclohexylacetate](/img/structure/B2924867.png)
![N-cyclopropyl-1-[6-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2924869.png)
![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B2924871.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2924872.png)
![(1R,4S)-N-(4-ethoxyphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2924874.png)
![2-[6-Ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2924875.png)
![8-Propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2924877.png)
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2924878.png)
